azepan-1-yl[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone
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Overview
Description
1-Azepanyl[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and a methoxyphenyl group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1-azepanyl[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . The general steps include:
Preparation of the pyrazolo[3,4-b]pyridine core: This can be synthesized by cyclization of appropriate precursors, such as hydrazines and pyridine derivatives.
Introduction of the methoxyphenyl group: This step involves the use of boronic acids or esters in the presence of a palladium catalyst to couple the methoxyphenyl group to the pyrazolo[3,4-b]pyridine core.
Formation of the azepanyl group: This can be achieved through nucleophilic substitution reactions, where an azepane derivative is introduced to the intermediate compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
1-Azepanyl[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, such as halogens or alkyl groups, using reagents like alkyl halides or halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Azepanyl[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Chemical Biology: Researchers use this compound to investigate the structure-activity relationships of pyrazolo[3,4-b]pyridine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-azepanyl[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone involves its interaction with specific molecular targets. It is known to bind to allosteric sites on enzymes or receptors, leading to conformational changes that inhibit their activity . This compound can also interfere with signal transduction pathways, thereby affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
1-Azepanyl[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: Known for its antiproliferative activity and ability to induce apoptosis.
Pyrazolo[3,4-b]quinolines: These compounds exhibit similar biological activities and are studied for their potential as anticancer agents.
The uniqueness of 1-azepanyl[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone lies in its specific structural features and the presence of the azepanyl group, which may contribute to its distinct biological activities.
Properties
Molecular Formula |
C22H26N4O2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
azepan-1-yl-[6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C22H26N4O2/c1-15-20-18(22(27)26-12-6-4-5-7-13-26)14-19(23-21(20)25(2)24-15)16-8-10-17(28-3)11-9-16/h8-11,14H,4-7,12-13H2,1-3H3 |
InChI Key |
PCJZTSLFEMNIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCCCCC4)C |
Origin of Product |
United States |
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